Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester
Overview
Description
Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allyl group, a benzenesulfonyl-methyl-amino group, and a 4-nitro-benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester can be achieved through a series of chemical reactions. One common method involves the use of the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . The reaction conditions typically involve the use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Mitsunobu reaction conditions to achieve higher yields and purity. This can include the use of alternative solvents and reagents to improve the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester can undergo various types of chemical reactions, including:
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on charcoal, sodium borohydride, and various acids and bases . The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted allyl derivatives .
Scientific Research Applications
Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved may include inhibition of proteases and other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenylbutyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N4O6S/c1-4-22-37(33(39)44-26-28-15-17-31(18-16-28)38(40)41)30-19-23-36(24-20-30)25-21-34(2,29-11-7-5-8-12-29)27-35(3)45(42,43)32-13-9-6-10-14-32/h4-18,30H,1,19-27H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARXJVWUPPZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N(CC=C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])(CN(C)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502173-16-2 | |
Record name | Allyl-(1-((S)-(benzenesulfonyl-methyl-amino)-methyl-phenyl-butyl)-piperidin-4-yl)carbamic acid, 4-nitro-benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502173162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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